molecular formula C12H19N5OS B10919776 N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10919776
M. Wt: 281.38 g/mol
InChI Key: MDGQEJNGWCTCBA-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-[(cyclopropylcarbamothioyl)amino]ethylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Biology: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industry: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. For example, it may bind to and inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide
  • N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the cyclopropylcarbamothioyl group also adds to its uniqueness, potentially enhancing its binding affinity to certain molecular targets.

Properties

Molecular Formula

C12H19N5OS

Molecular Weight

281.38 g/mol

IUPAC Name

N-[2-(cyclopropylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H19N5OS/c1-8-7-10(16-17(8)2)11(18)13-5-6-14-12(19)15-9-3-4-9/h7,9H,3-6H2,1-2H3,(H,13,18)(H2,14,15,19)

InChI Key

MDGQEJNGWCTCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2CC2

Origin of Product

United States

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